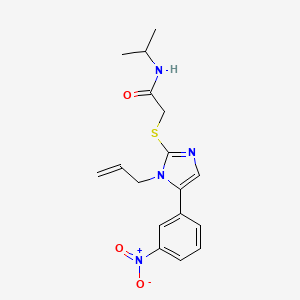

2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms present in many important biological compounds .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include an imidazole ring substituted with an allyl group and a nitrophenyl group, a thioether linkage, and an isopropylacetamide group. The presence of these functional groups would likely confer specific chemical properties to the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the imidazole ring might participate in acid-base reactions, the nitro group might be reduced, and the thioether linkage might undergo oxidation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the nitro group and the amide group might increase its solubility in polar solvents .Aplicaciones Científicas De Investigación

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, which are structurally related to 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide, have been extensively studied for their potential in antitumor applications. Research has highlighted a range of imidazole derivatives, including bis(2-chloroethyl)amino derivatives of imidazole, 4(5)-aminoimidazol-5(4)-carboxamide, and 4-nitro-5-thioimidazole, among others. These compounds have shown promise in the search for new antitumor drugs due to their varied biological properties (Iradyan et al., 2009).

Non-steroidal Agents and Male Fertility

Research has also delved into the role of various non-steroidal agents, including specific imidazole derivatives, in affecting male fertility. These studies have explored a range of antispermatogenic agents, examining their impacts from the pituitary gonadotropins to direct testicular effects, and even considering their influence on sperm maturation and function (Vickery, 1986).

N-Allylic Systems and Catalysis

The field of catalysis has shown interest in N-allylic systems, including compounds similar to this compound. Studies have covered the isomerization of N-allyl compounds, such as amines, imines, amides, and carbamates, focusing on their transformation into N-(1-propenyl) compounds. This research has significant implications for the synthesis of various compounds, including enamines, enamides, and azadienes (Krompiec et al., 2008).

2-(thio)ureabenzothiazoles in Medicinal Chemistry

The combination of (thio)urea and benzothiazole derivatives leads to compounds like 2-(thio)ureabenzothizoles (TBT and UBT), which are significant in medicinal chemistry. These compounds exhibit a broad spectrum of biological activities, making them important in the design and synthesis of new pharmacophores and therapeutic agents (Rosales-Hernández et al., 2022).

Photosensitive Protecting Groups in Chemistry

The use of photosensitive protecting groups, such as 2-nitrobenzyl, 3-nitrophenyl, and 3,5-dimethoxybenzoinyl, has been reviewed, particularly in the context of synthetic chemistry. These groups show promise in enabling the synthesis of complex molecules, a field where compounds like this compound might find applications (Amit et al., 1974).

Nitroimidazole Heterocycles in Medicinal Chemistry

Nitroimidazoles, which share structural characteristics with this compound, have a wide variety of potential applications in medicinal chemistry. These compounds have been actively researched as drugs, diagnostics, and pathological probes, especially in the context of anticancer, antimicrobial, and antiparasitic applications (Li et al., 2018).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[5-(3-nitrophenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3S/c1-4-8-20-15(13-6-5-7-14(9-13)21(23)24)10-18-17(20)25-11-16(22)19-12(2)3/h4-7,9-10,12H,1,8,11H2,2-3H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTFNRKNWEHDVTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CSC1=NC=C(N1CC=C)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorobenzyl)-2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2366057.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-2-(2,3-dihydro-1H-isoindol-2-yl)acetamide](/img/structure/B2366059.png)

![N-(5-chloro-2-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2366060.png)

![5-Oxo-5-{3-oxo-2-[2-oxo-2-(2-phenoxyethoxy)ethyl]-1-piperazinyl}pentanoic acid](/img/structure/B2366062.png)

![azepan-1-yl(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B2366064.png)

![1-{3-[(4-Chlorophenyl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene](/img/structure/B2366068.png)

![3-[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)pyridazin-4-one](/img/structure/B2366076.png)

![2-(4-(2-chlorobenzoyl)piperazin-1-yl)-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2366077.png)

![(E)-methyl 2-cyano-3-(4-oxo-2-(p-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2366078.png)